molecular formula C7H11NO2S2 B049363 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid CAS No. 124492-04-2

1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid

Cat. No. B049363
M. Wt: 205.3 g/mol
InChI Key: PRRCQQGBVXMEKW-UHFFFAOYSA-N
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Description

1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid is a chemical compound with a complex molecular structure. It is a derivative of spiro compounds and contains a sulfur and nitrogen atom in its backbone .


Molecular Structure Analysis

The molecular structure of 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid is quite complex. It includes a spiro compound backbone, which incorporates both sulfur and nitrogen atoms .


Physical And Chemical Properties Analysis

The boiling point of 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid is predicted to be 427.4±45.0 °C, and its density is predicted to be 1.47±0.1 g/cm3 .

Scientific Research Applications

  • Synthesis Tool : It serves as a novel synthesis tool for isolating diastereomers of 8-oxo-1-azaspiro[4.4]nonanes, contributing to advancements in chemical synthesis and analysis (Gravestock & McKenzie, 2002).

  • Spiroaminals Synthesis : The compound is a key component in synthesizing spiroaminals, which possess significant biological activities. This highlights its importance in the creation of biologically active molecules (Sinibaldi & Canet, 2008).

  • HCV NS3 Protease Inhibition : As a potent HCV NS3 protease inhibitor, it has shown improved rat exposure, indicating potential therapeutic applications in the treatment of hepatitis C virus (Nair et al., 2010).

  • Combinatorial Chemistry Scaffold : It forms an orthogonally protected spirodiamino acid scaffold, useful in combinatorial chemistry for creating diverse molecular libraries (Dolle et al., 1999).

  • Peptide Synthesis : Its derivatives, like N-butyloxycarbonylalanyl-1,4-dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester, are useful in peptide synthesis, illustrating its role in creating complex biological molecules (Slavinskaya et al., 1996).

  • Anticonvulsant Properties : Related compounds, like N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, exhibit anti-electroshock seizure activity, underscoring its potential in developing anticonvulsant therapies (Farrar et al., 1993).

  • Matrix Metalloproteinase Inhibitors : As a derivative in the form of sulfonyl phosphonic 1,4-dithia-7-azaspiro[4,4]nonane, it has shown great inhibitory activity against MMP-2, relevant in cancer research and therapy (Zhang et al., 2017).

properties

IUPAC Name

1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S2/c9-6(10)5-3-7(4-8-5)11-1-2-12-7/h5,8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRCQQGBVXMEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2(S1)CC(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510476
Record name 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid

CAS RN

124492-04-2
Record name 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
LG Nair, S Bogen, S Ruan, W Pan, R Pike… - Bioorganic & Medicinal …, 2010 - Elsevier
Hepatitis C (HCV) infection is a global health crisis leading to chronic liver disease. In our efforts towards a second generation HCV NS3 serine protease inhibitor with improved profile, …
Number of citations: 9 www.sciencedirect.com
W Xu, MC Wahle, JG Stowell, SR Byrn - … Crystallographica Section C …, 1997 - scripts.iucr.org
The crystal structure of the monohydrate form of spirapril hydrochloride, (8S-{7[R*(R*)],8R*})-7-(2-{[1-(ethoxycarbonyl)-3-phenylpropyl]amino}-1- oxopropyl)-1,4-dithia-7-azaspiro[4.4]…
Number of citations: 2 scripts.iucr.org
L Yang, P Wang, JF Wu, LM Yang, RR Wang… - Bioorganic & Medicinal …, 2016 - Elsevier
As our ongoing work on research of gelatinase inhibitors, an array of hydrazide-containing peptidomimetic derivatives bearing quinoxalinone as well as spiro-heterocyclic backbones …
Number of citations: 39 www.sciencedirect.com
Y Zhang, J Feng, Y Jia, Y Xu, C Liu, H Fang… - European journal of …, 2011 - Elsevier
A novel series of tripeptidomimetics with spiro ring containing sulfur atoms as cap group and linear carbochain as linker was designed and synthesized as HDACs inhibitors. Several …
Number of citations: 26 www.sciencedirect.com
G Milne, E Zeman - 2017 - taylorfrancis.com
This title was first published in 2000. The cardiovascular system serves to carry essential compounds to the tissues and to remove metabolic by-products. It also plays an important role …
Number of citations: 1 www.taylorfrancis.com
GWA Milne - 2002 - books.google.com
Page 1 Drugs: Synonyms and Properties provides comprehensive coverage of the 10,000 drugs currently in common use worldwide. Its overall organization and inclusion of detailed …
Number of citations: 69 books.google.com
RW Gable, DA Lowe, J Tsanaktsidis - Acta Crystallographica Section …, 1997 - scripts.iucr.org
The molecular geometry of the title compound, C13H13Br3O3, is similar to that observed for the 3-chloro- analogue, endo-1,4,4-tribromo-3-methyltricyclo[5.2.1.02,6]dec-8-ene-5–10-…
Number of citations: 6 scripts.iucr.org
U SPIRAPRILAT - CLIN PHARMACOL THER, 1988 - Wiley Online Library
Number of citations: 0

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